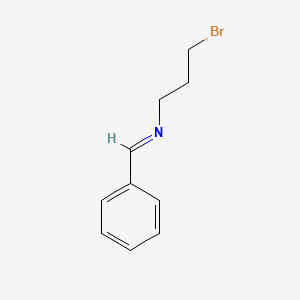

N-Benzylidene-3-bromopropane-1-amine

Description

N-Benzylidene-3-bromopropane-1-amine is an imine derivative characterized by a bromopropane backbone linked to a benzylidene group. Its molecular formula is C₁₀H₁₂BrN, with a molecular weight of 226.11 g/mol (exact values depend on isotopic composition). The compound’s structure features a reactive imine (C=N) bond and a bromine atom at the 3-position of the propane chain, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions or as a precursor for pharmaceuticals and agrochemicals .

Properties

Molecular Formula |

C10H12BrN |

|---|---|

Molecular Weight |

226.11 g/mol |

IUPAC Name |

N-(3-bromopropyl)-1-phenylmethanimine |

InChI |

InChI=1S/C10H12BrN/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 |

InChI Key |

GPQCYILGXAWKIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=NCCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Benzylidene-3-bromopropane-1-amine with three analogous compounds from recent literature, focusing on structural features, synthetic yields, and spectroscopic properties.

Table 1: Comparative Data for this compound and Related Compounds

Structural and Functional Group Differences

Halogen Substituents: this compound contains a bromine atom, which is a superior leaving group compared to the chlorine and fluorine atoms in compounds 8a, 8b, and 9a . This makes it more reactive in SN2 reactions or cross-coupling chemistry.

Backbone and Functional Groups: The imine (C=N) group in this compound contrasts with the tertiary amine groups in 8a, 8b, and 9a. Imines are prone to hydrolysis under acidic conditions, whereas tertiary amines are more stable, impacting their applications in aqueous environments . Compounds 8a and 8b feature phenoxy groups, which contribute to increased lipophilicity compared to the simpler benzylidene moiety in the target compound .

Spectroscopic and Analytical Data

- IR Spectroscopy: this compound shows a characteristic imine C=N stretch near 1640 cm⁻¹, absent in the tertiary amine analogs 8a, 8b, and 9a . Compounds 8a and 8b exhibit C-F stretches (~1100 cm⁻¹) and C-O-C stretches (~1240 cm⁻¹) from phenoxy groups, absent in the target compound .

NMR Spectroscopy :

- The ¹⁹F NMR signal for 8a (δ -218 ppm) confirms fluorine incorporation, while the target compound’s ¹H NMR would show aromatic protons near δ 7.2–8.1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.